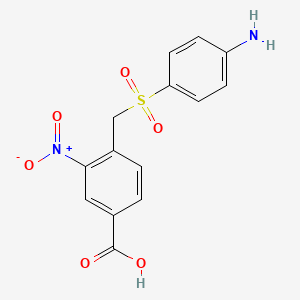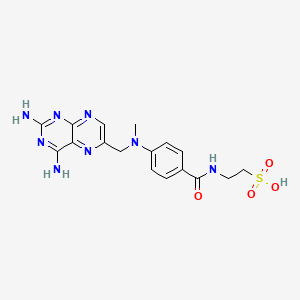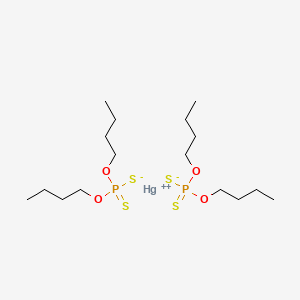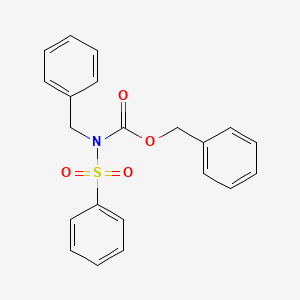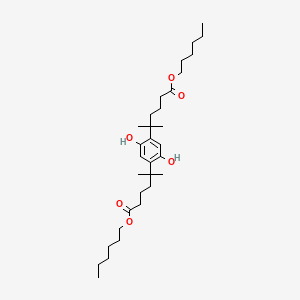
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N',N'')aqua-, (SP-4-2)-, dinitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate is a coordination complex of platinum. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. The platinum center is coordinated with an aqua ligand and a tridentate ligand, N-(2-aminoethyl)-1,2-ethanediamine, forming a stable complex.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate typically involves the reaction of platinum(II) salts with N-(2-aminoethyl)-1,2-ethanediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Pt(II) salt} + \text{N-(2-aminoethyl)-1,2-ethanediamine} + \text{H}_2\text{O} \rightarrow \text{Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands.
科学的研究の応用
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate involves its interaction with cellular components. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a different ligand structure.
Carboplatin: Similar to cisplatin but with a different leaving group, leading to reduced side effects.
Oxaliplatin: Contains a different ligand system, offering a distinct spectrum of activity.
Uniqueness
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate is unique due to its specific ligand arrangement, which provides distinct chemical and biological properties compared to other platinum complexes. Its stability and reactivity make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
86493-50-7 |
|---|---|
分子式 |
C4H15N4O4Pt+ |
分子量 |
378.27 g/mol |
IUPAC名 |
N'-(2-aminoethyl)ethane-1,2-diamine;platinum(2+);nitrate;hydrate |
InChI |
InChI=1S/C4H13N3.NO3.H2O.Pt/c5-1-3-7-4-2-6;2-1(3)4;;/h7H,1-6H2;;1H2;/q;-1;;+2 |
InChIキー |
NGVMKFVSAJIXDY-UHFFFAOYSA-N |
正規SMILES |
C(CNCCN)N.[N+](=O)([O-])[O-].O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



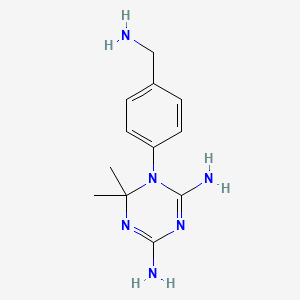
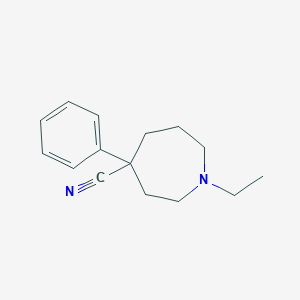
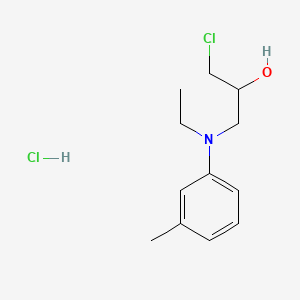
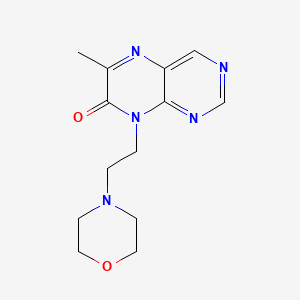
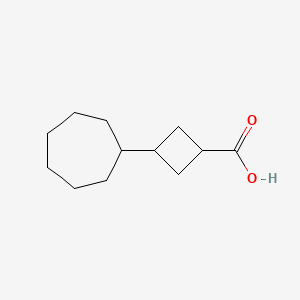
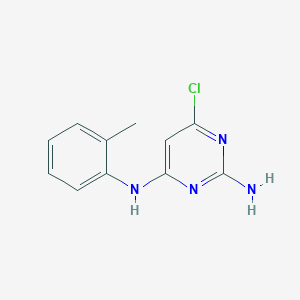

![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
